

common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid

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Compound of Interest

Compound Name: 2-(2,6-Dichloropyridin-4-YL)acetic acid

Cat. No.: B593960

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Application Notes and Protocols for 2-(2,6-dichloropyridin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-dichloropyridin-4-yl)acetic acid is a substituted pyridine derivative. Based on available data, this compound is primarily utilized as a chemical intermediate in organic synthesis rather than as a biologically active agent in experimental studies. Its structure, featuring a reactive carboxylic acid group and a dichlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

This document provides an overview of the known properties of **2-(2,6-dichloropyridin-4-yl)acetic acid** and offers a representative protocol for its application in synthetic chemistry. Due to a lack of published research on its direct biological effects, this document focuses on its handling, chemical properties, and potential synthetic utility.

Physicochemical Properties and Safety Data

Proper handling and storage are crucial when working with any chemical intermediate. Below is a summary of the key properties and safety information for **2-(2,6-dichloropyridin-4-yl)acetic acid**

acid.

Property	Value	Reference
CAS Number	1227515-02-7	[1]
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₂	[1]
Molecular Weight	206.03 g/mol	[1]
Physical Form	Solid	
Storage Conditions	Inert atmosphere, 2-8°C	[2]

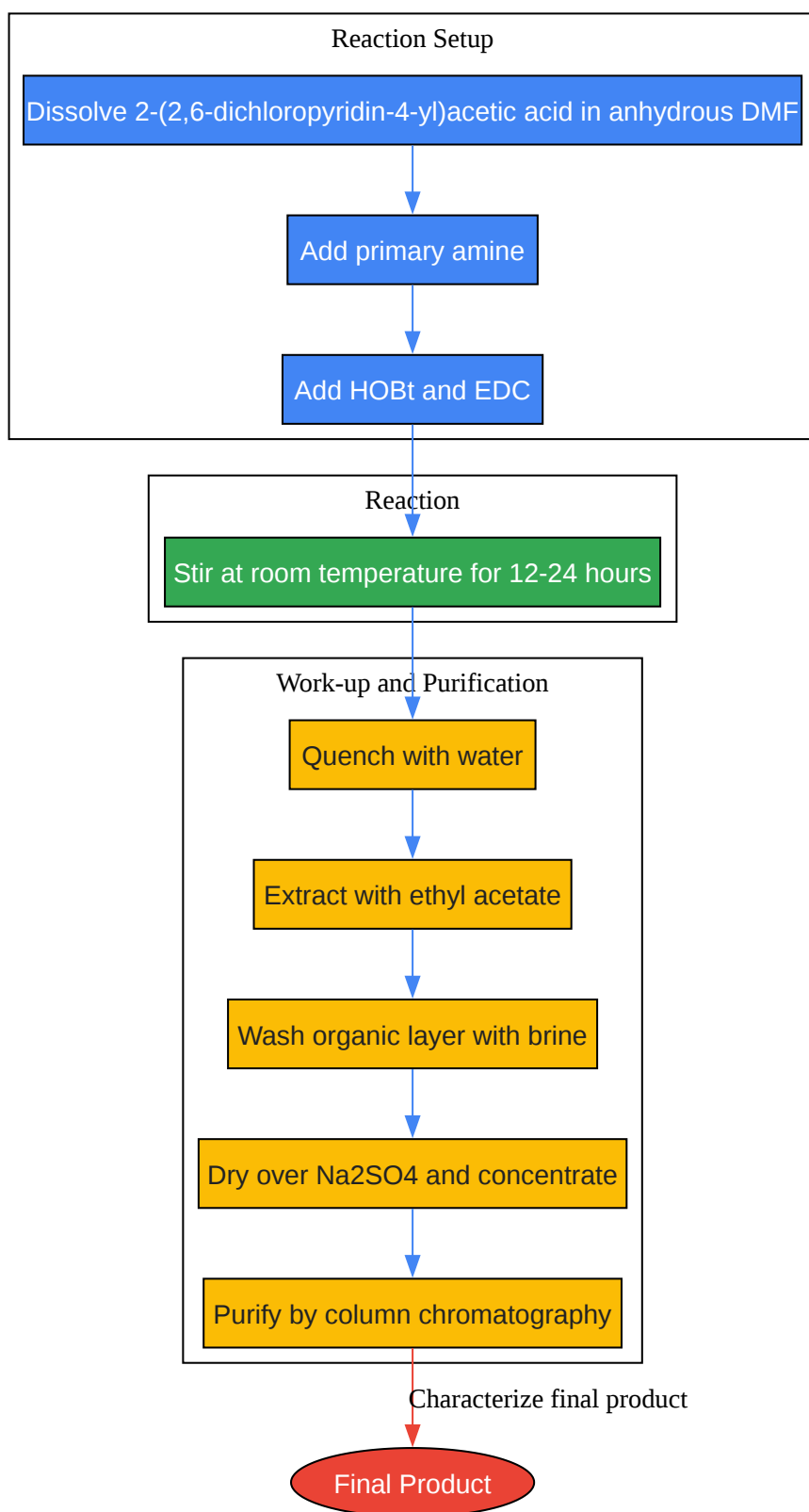
Safety Precautions:

- Handle in a well-ventilated area.[1]
- Wear suitable protective clothing, including gloves and eye protection.[1]
- Avoid formation of dust and aerosols.[1]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Hypothetical Synthetic Application: Amide Coupling Reaction

The carboxylic acid moiety of **2-(2,6-dichloropyridin-4-yl)acetic acid** can be readily converted to an amide, a common functional group in pharmaceuticals. This protocol describes a general procedure for the coupling of **2-(2,6-dichloropyridin-4-yl)acetic acid** with a primary amine using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-Hydroxybenzotriazole (HOBt).

Experimental Workflow: Amide Synthesis



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Caption: Workflow for a typical amide coupling reaction.

Detailed Protocol: Synthesis of a Hypothetical Amide Derivative

Materials:

- **2-(2,6-dichloropyridin-4-yl)acetic acid**
- Primary amine (e.g., aniline)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- To a solution of **2-(2,6-dichloropyridin-4-yl)acetic acid** (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).
- Add HOBt (1.2 eq) to the reaction mixture.
- Cool the mixture to 0°C in an ice bath.
- Add EDC (1.2 eq) portion-wise to the cooled solution.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide product.
- Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Potential Reaction Pathway

The dichloropyridine ring of **2-(2,6-dichloropyridin-4-yl)acetic acid** is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation. The following diagram illustrates a general synthetic pathway where the carboxylic acid is first converted to an amide, followed by a potential nucleophilic substitution at one of the chloro-positions.



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Caption: A plausible synthetic route utilizing the compound.

Biological Activity and Signaling Pathways

Despite a comprehensive search of scientific literature, no significant data was found regarding the biological activity of **2-(2,6-dichloropyridin-4-yl)acetic acid**. There are no published studies detailing its effects in biological assays, its mechanism of action, or any associated signaling pathways. Its primary role appears to be that of a precursor molecule in the synthesis of other compounds which may then be investigated for their biological properties. Researchers interested in the potential bioactivity of derivatives of this compound would need to undertake initial screening assays as a first step.

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